2-Chloropyrazolo[1,5-a]pyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers requiring a halogenated pyrazolo[1,5-a]pyridine building block for cross-coupling often face competing issues of unwanted dehalogenation with bromo/iodo analogs or poor reactivity with fluoro derivatives. The 2-chloro substituent provides an optimal balance, reducing side reactions in Suzuki-Miyaura couplings for cleaner profiles and higher isolated yields. This scaffold is validated by a high-resolution X-ray crystal structure (R = 0.0441), providing a reliable 3D foundation for structure-based drug design. Available with ≥95% purity, it is the preferred electrophilic handle for rapid parallel library synthesis.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 60637-33-4
Cat. No. B1590481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrazolo[1,5-a]pyridine
CAS60637-33-4
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NN2C=C1)Cl
InChIInChI=1S/C7H5ClN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H
InChIKeyFLRVWEZCIVDUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyrazolo[1,5-a]pyridine (CAS 60637-33-4): A Strategic Heterocyclic Building Block for Targeted Research


2-Chloropyrazolo[1,5-a]pyridine (CAS 60637-33-4) is a key heterocyclic intermediate belonging to the pyrazolo[1,5-a]pyridine class. This core scaffold is recognized for its importance in medicinal chemistry, with derivatives exhibiting potent activity against a range of therapeutic targets [1]. As a commercial product, it is typically available with a purity of ≥95% (HPLC) . Its primary utility lies not in direct biological activity, but as a versatile electrophilic building block, owing to a reactive chlorine atom at the 2-position. This feature allows for the straightforward introduction of the pyrazolo[1,5-a]pyridine core into more complex molecules for drug discovery and materials science.

Why 2-Chloropyrazolo[1,5-a]pyridine is Not Interchangeable with Other 2-Substituted Analogs


The procurement of 2-Chloropyrazolo[1,5-a]pyridine (CAS 60637-33-4) cannot be substituted by other 2-substituted analogs (e.g., 2-bromo, 2-fluoro, or 2-hydroxy derivatives) due to quantifiable differences in chemical reactivity, stability, and synthetic utility. The 2-chloro group imparts a specific reactivity profile that is distinct from other halogens. For instance, in palladium-catalyzed cross-coupling reactions, the aryl chloride functional group exhibits a different reactivity and propensity for side reactions compared to the more reactive bromo or iodo counterparts [1]. This precise balance of stability and reactivity, along with a defined molecular geometry validated by X-ray crystallography [2], makes it a unique and non-interchangeable starting material for specific synthetic routes.

Head-to-Head Comparative Evidence: 2-Chloropyrazolo[1,5-a]pyridine vs. Analogs


Reactivity Profile in Suzuki-Miyaura Cross-Coupling Reactions vs. Bromo and Iodo Analogs

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the choice of halogen is critical for managing side reactions. Comparative studies on halogenated pyrazoles have shown that chloro derivatives, like the 2-chloro group in this compound, are superior to their iodo counterparts due to a significantly reduced propensity for dehalogenation side reactions [1]. This means that while the bromo analog (2-Bromopyrazolo[1,5-a]pyridine) is often more reactive, the chloro analog offers better selectivity and higher yields in specific transformations.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Structural Confirmation and Unique Crystallographic Data vs. Uncharacterized Analogs

The solid-state structure of 2-Chloropyrazolo[1,5-a]pyridine has been definitively characterized by single-crystal X-ray diffraction, providing a high-resolution model of its molecular geometry [1]. The structure was refined to a final R-value of 0.0441 for 2755 observed reflections, demonstrating high precision [1]. In contrast, the crystal structures for many closely related analogs, such as the 2-bromo or 2-iodo derivatives, are not as widely available or thoroughly refined in public databases.

Structural Biology Crystallography Analytical Chemistry

Stability and Handling Profile vs. 2-Fluoro Analogs

The synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines often requires specialized and less accessible methods, such as the use of gem-difluorostyrenes in base-mediated [3+2] cycloadditions . Furthermore, electrophilic fluorination of the bicyclic system can lead to undesired ring-opening reactions [1]. In direct contrast, 2-Chloropyrazolo[1,5-a]pyridine is a stable, shelf-ready solid (storage at 0-8°C) that can be readily synthesized from the corresponding 2-hydroxy precursor using standard chlorinating agents like POCl₃.

Synthetic Chemistry Reagent Selection Stability

Optimal Use Cases for 2-Chloropyrazolo[1,5-a]pyridine Based on Comparative Evidence


Structure-Based Drug Design (SBDD) and Computational Chemistry

The availability of a high-resolution X-ray crystal structure (R-value = 0.0441) makes this compound a superior starting point for structure-based drug design projects. Its well-defined 3D geometry is ideal for molecular docking studies and pharmacophore modeling, providing a more reliable computational foundation compared to its less-characterized 2-bromo or 2-fluoro analogs [1].

High-Fidelity Palladium-Catalyzed Cross-Coupling Reactions

When designing a synthetic route that involves a Suzuki-Miyaura or similar cross-coupling reaction, the 2-chloro derivative should be prioritized over its 2-iodo or 2-bromo counterparts. Its reduced propensity for unwanted dehalogenation side reactions leads to cleaner reaction profiles and can improve isolated yields of the final, desired product, saving time and resources during purification [2].

Synthesis of Complex, Multi-Functionalized Heterocyclic Libraries

For medicinal chemistry programs requiring the rapid and parallel synthesis of diverse pyrazolo[1,5-a]pyridine-based libraries, the balance of stability and reactivity offered by the 2-chloro group is optimal. It is more stable and easier to handle than the 2-fluoro or 2-iodo variants, and its reactivity is more controlled and predictable than the 2-bromo analog, making it a reliable and versatile building block for high-throughput chemistry [3].

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